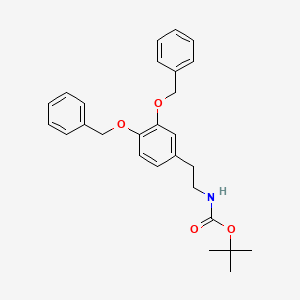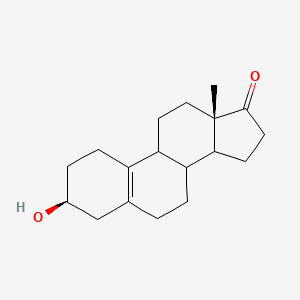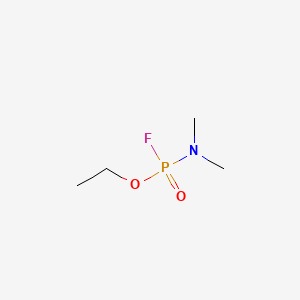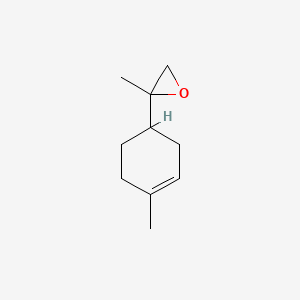
2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Epoxylimonene is an oxygenated derivative of limonene, a monoterpene commonly found in the peels of citrus fruits. This compound is characterized by the presence of an epoxide group at the 8,9-position of the limonene molecule. It is a valuable intermediate in the production of various fine chemicals, including flavors, fragrances, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8,9-Epoxylimonene is typically synthesized through the epoxidation of limonene. One common method involves the use of titanium silicate catalysts such as TS-1 and Ti-SBA-15 in the presence of hydrogen peroxide as the oxidizing agent. The reaction is carried out in methanol as a solvent at temperatures ranging from 0°C to 120°C . The reaction time can vary from 0.5 to 24 hours, depending on the desired yield and selectivity .
Industrial Production Methods: In industrial settings, the epoxidation of limonene is often performed using titanium silicate catalysts like Ti-MCM-41 and Ti-MWW. These catalysts are known for their high selectivity and efficiency in producing epoxide compounds. The process involves the use of t-butyl hydroperoxide as the oxidant and is conducted under controlled temperature and pressure conditions to maximize the yield of 8,9-Epoxylimonene .
Chemical Reactions Analysis
Types of Reactions: 8,9-Epoxylimonene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diepoxides and other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, t-butyl hydroperoxide, and molecular oxygen are commonly used oxidants.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: 1,2,8,9-Diepoxylimonene, carveol, and carvone.
Reduction: 8,9-Epoxylimonene diol.
Substitution: Various substituted epoxides depending on the reagents used.
Scientific Research Applications
8,9-Epoxylimonene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8,9-Epoxylimonene involves its interaction with various molecular targets and pathways:
Epoxide Group Reactivity: The epoxide group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Oxidative Stress: It can induce oxidative stress in microbial cells, leading to cell death.
Anti-inflammatory Pathways: It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparison with Similar Compounds
1,2-Epoxylimonene: Another epoxide derivative of limonene, differing in the position of the epoxide group.
Carveol: An oxygenated derivative of limonene with a hydroxyl group at the 6-position.
Carvone: A ketone derivative of limonene with a carbonyl group at the 6-position.
Uniqueness: 8,9-Epoxylimonene is unique due to its specific epoxide group position, which imparts distinct chemical reactivity and biological activity compared to other limonene derivatives. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
28098-67-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-methyl-2-(4-methylcyclohex-3-en-1-yl)oxirane |
InChI |
InChI=1S/C10H16O/c1-8-3-5-9(6-4-8)10(2)7-11-10/h3,9H,4-7H2,1-2H3 |
InChI Key |
PJGRMBOWSWHGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C2(CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one](/img/structure/B13423916.png)
![2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane](/img/structure/B13423928.png)
![2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B13423938.png)
![[2-Acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate](/img/structure/B13423939.png)
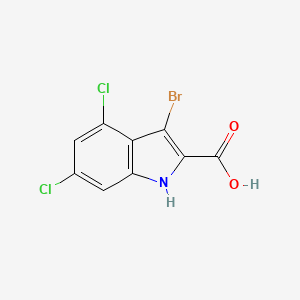
![4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13423953.png)
![(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B13423954.png)
